5-Morpholino-2-nitrobenzenecarboxamide

描述

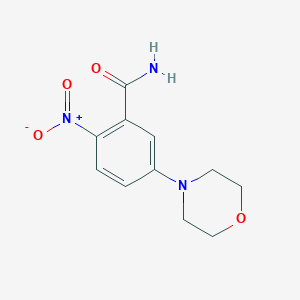

5-Morpholino-2-nitrobenzenecarboxamide is a chemical compound with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a morpholine ring and a nitrobenzene moiety .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-2-nitrobenzenecarboxamide typically involves the reaction of 2-nitrobenzenecarboxylic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The final product is typically purified using recrystallization or chromatography techniques to achieve the desired purity levels.

化学反应分析

Types of Reactions

5-Morpholino-2-nitrobenzenecarboxamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature.

Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, elevated temperatures.

Major Products Formed

Reduction: 5-Morpholino-2-aminobenzenecarboxamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2-Nitrobenzenecarboxylic acid and morpholine.

科学研究应用

Molecular Biology and Genetic Research

5-Morpholino-2-nitrobenzenecarboxamide is primarily utilized in the development of Morpholino antisense oligonucleotides (MOs), which are synthetic molecules designed to bind to specific RNA sequences. These compounds can modify gene expression by blocking translation or altering splicing of pre-mRNA. The following are notable applications:

- Gene Knockdown : Morpholinos are widely used for gene knockdown in research settings, allowing scientists to study gene function and the effects of specific genes on biological processes. They provide a powerful tool for investigating gene roles in model organisms such as zebrafish and mice .

- Therapeutic Applications : Morpholinos have shown promise in therapeutic applications, particularly for genetic disorders. For instance, they have been explored for their potential to treat Spinal Muscular Atrophy by modifying SMN2 splicing, leading to increased survival rates in animal models .

- Targeting Viral Infections : Research has indicated that Morpholinos can be effective against viral pathogens. Studies are ongoing to evaluate their efficacy against viruses such as influenza and COVID-19 by disrupting viral RNA functions .

Medicinal Chemistry

The compound's structure allows it to interact with biological molecules effectively, making it a candidate for drug development:

- Anticancer Potential : There is ongoing research into the anticancer properties of Morpholino derivatives, including this compound. These compounds may inhibit cancer cell proliferation by modulating specific oncogenes or tumor suppressor genes .

- Bioactive Compound Development : The compound has been investigated as part of bioactive compound formulations aimed at enhancing therapeutic efficacy while minimizing side effects. Its incorporation into nanoparticle systems has been explored to improve drug delivery mechanisms .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in practical applications:

Conclusion and Future Directions

The applications of this compound extend across molecular biology, genetics, and medicinal chemistry, showcasing its versatility as a research tool and therapeutic agent. Ongoing studies aim to refine its delivery methods and expand its use in clinical settings, particularly for genetic disorders and cancer therapy.

Future research should focus on:

- Enhancing delivery mechanisms to improve cellular uptake.

- Investigating combination therapies involving Morpholinos.

- Conducting clinical trials to establish safety and efficacy profiles.

作用机制

The mechanism of action of 5-Morpholino-2-nitrobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in cellular environments, leading to the formation of reactive intermediates that can interact with cellular macromolecules. This interaction can result in the modulation of various cellular processes, including enzyme inhibition and signal transduction .

相似化合物的比较

Similar Compounds

5-Morpholino-2-aminobenzenecarboxamide: A reduced form of 5-Morpholino-2-nitrobenzenecarboxamide with similar structural properties but different reactivity.

2-Nitrobenzenecarboxamide: Lacks the morpholine ring, resulting in different chemical and biological properties.

Morpholine derivatives: Compounds containing the morpholine ring but with different substituents on the benzene ring.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the nitrobenzene moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

生物活性

5-Morpholino-2-nitrobenzenecarboxamide (CAS No. 404009-38-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific signaling pathways involved in cancer progression. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a nitro group attached to a benzene ring, along with a morpholino group that enhances its solubility and biological activity. The structural formula can be represented as follows:

The primary mechanism by which this compound exerts its biological effects is through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. STAT3 is known to play a crucial role in cell growth, survival, and differentiation, particularly in various cancers. The compound's ability to inhibit STAT3 suggests its potential as an anticancer agent.

Key Findings:

- STAT3 Inhibition : Research indicates that this compound effectively disrupts the phosphorylation and activation of STAT3, thereby preventing its translocation to the nucleus and subsequent transcription of target genes involved in oncogenesis .

- Anticancer Activity : In vitro studies have shown that the compound can suppress the growth of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that targeting STAT3 could be a promising strategy for breast cancer therapy .

- Lung Cancer Study : Another investigation focused on A549 lung cancer cells demonstrated that this compound significantly inhibited cell migration and invasion, suggesting its potential role in preventing metastasis .

Discussion

The findings surrounding this compound indicate its promising role as a therapeutic agent against various cancers through the inhibition of the STAT3 signaling pathway. Its ability to induce apoptosis and inhibit cell proliferation highlights its potential utility in clinical settings.

属性

IUPAC Name |

5-morpholin-4-yl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c12-11(15)9-7-8(1-2-10(9)14(16)17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJYPRJHNYASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377099 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404009-38-7 | |

| Record name | 5-morpholino-2-nitrobenzenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。